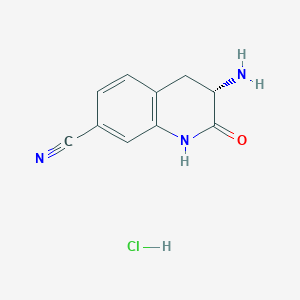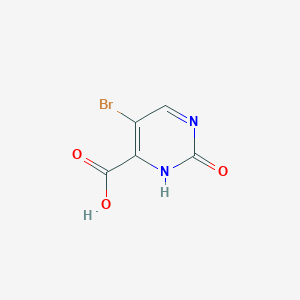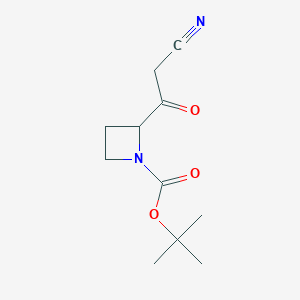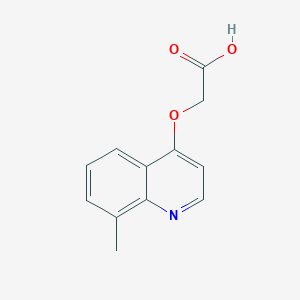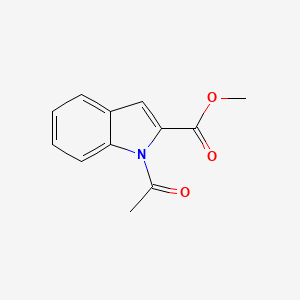
1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, a piperazine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine typically involves the reaction of azetidine derivatives with pyridine and piperazine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the azetidine derivative is coupled with a pyridine-piperazine precursor in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)azetidin-3-yl]methanol: A similar compound with a hydroxyl group instead of a piperazine ring.
1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride: The hydrochloride salt form of the above compound.
Uniqueness
1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine is unique due to its combination of an azetidine ring, a piperazine ring, and a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile molecule for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
684646-31-9 |
|---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C12H18N4/c1-2-4-14-12(3-1)16-7-5-15(6-8-16)11-9-13-10-11/h1-4,11,13H,5-10H2 |
InChI Key |
KMFBMYBTNJRFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CNC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


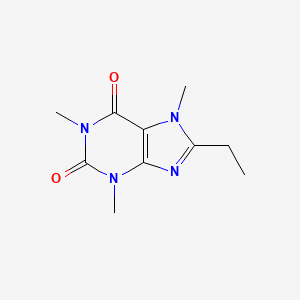


![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)

![7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885254.png)
